molecular formula C7H12N2S B13106287 1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl- CAS No. 642075-20-5

1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-

Cat. No.: B13106287
CAS No.: 642075-20-5
M. Wt: 156.25 g/mol
InChI Key: ZQBRKJCNJPJIGO-UHFFFAOYSA-N
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Description

2-((Ethylthio)methyl)-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethylthio)methyl)-1-methyl-1H-imidazole typically involves the reaction of 1-methylimidazole with an ethylthio-methylating agent. One common method is the alkylation of 1-methylimidazole with ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Ethylthio)methyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Ethylthio)methyl)-1-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Ethylthio)methyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic or electrophilic reactions, allowing the compound to bind to various enzymes or receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Ethylthio)methyl)-1-methyl-1H-imidazole is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

642075-20-5

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)-1-methylimidazole

InChI

InChI=1S/C7H12N2S/c1-3-10-6-7-8-4-5-9(7)2/h4-5H,3,6H2,1-2H3

InChI Key

ZQBRKJCNJPJIGO-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NC=CN1C

Origin of Product

United States

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